molecular formula C28H32N4O3 B3059090 N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N'-(4-methoxyphenyl)ethanediamide CAS No. 941869-98-3

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N'-(4-methoxyphenyl)ethanediamide

Cat. No.: B3059090
CAS No.: 941869-98-3
M. Wt: 472.6 g/mol
InChI Key: XGMJCAGQZBRCDJ-UHFFFAOYSA-N
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Description

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N’-(4-methoxyphenyl)ethanediamide is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines a dimethylamino group, a tetrahydroisoquinoline moiety, and a methoxyphenyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N’-(4-methoxyphenyl)ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Dimethylamino Intermediate: The initial step involves the synthesis of 4-(dimethylamino)benzaldehyde through the reaction of dimethylamine with benzaldehyde under acidic conditions.

    Formation of the Tetrahydroisoquinoline Intermediate: The next step involves the synthesis of 1,2,3,4-tetrahydroisoquinoline through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Coupling Reaction: The final step involves coupling the dimethylamino intermediate with the tetrahydroisoquinoline intermediate and 4-methoxyphenylamine under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems, high-throughput reactors, and stringent purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N’-(4-methoxyphenyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N’-(4-methoxyphenyl)ethanediamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N’-(4-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, the compound can interact with cellular receptors, influencing signal transduction pathways and altering cellular responses.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(4-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O3/c1-31(2)24-12-8-21(9-13-24)26(32-17-16-20-6-4-5-7-22(20)19-32)18-29-27(33)28(34)30-23-10-14-25(35-3)15-11-23/h4-15,26H,16-19H2,1-3H3,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMJCAGQZBRCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601109944
Record name N1-[2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-[4-(dimethylamino)phenyl]ethyl]-N2-(4-methoxyphenyl)ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601109944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941869-98-3
Record name N1-[2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-[4-(dimethylamino)phenyl]ethyl]-N2-(4-methoxyphenyl)ethanediamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941869-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-[2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-[4-(dimethylamino)phenyl]ethyl]-N2-(4-methoxyphenyl)ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601109944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N'-(4-methoxyphenyl)ethanediamide
Reactant of Route 2
Reactant of Route 2
N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N'-(4-methoxyphenyl)ethanediamide
Reactant of Route 3
Reactant of Route 3
N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N'-(4-methoxyphenyl)ethanediamide
Reactant of Route 4
Reactant of Route 4
N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N'-(4-methoxyphenyl)ethanediamide
Reactant of Route 5
Reactant of Route 5
N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N'-(4-methoxyphenyl)ethanediamide
Reactant of Route 6
Reactant of Route 6
N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N'-(4-methoxyphenyl)ethanediamide

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